2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGHIKUJJNJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 1-(Trifluoromethyl)cyclohexanol: This alcohol serves as the nucleophilic moiety, providing the cyclohexyl ring and trifluoromethyl substituent.
- Chloroacetic acid or derivatives (e.g., chloroacetate esters): These act as electrophiles to introduce the acetic acid group via nucleophilic substitution.
Reaction Type
- Nucleophilic Substitution (SN2): The hydroxyl group of the trifluoromethylcyclohexanol is converted into an alkoxide under basic conditions, which then attacks the electrophilic carbon of chloroacetic acid or its derivatives to form the ether linkage.
Typical Conditions
- Base: Common bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to generate the alkoxide.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.
- Temperature: Mild to moderate heating (e.g., 50–100 °C) to promote reaction without decomposition.
- Workup: Acidification to liberate the free acetic acid after ether formation, followed by purification steps such as crystallization or chromatography.
Detailed Preparation Method
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 1-(trifluoromethyl)cyclohexanol | Commercially available or synthesized via trifluoromethylation of cyclohexanone derivatives | Provides the key alcohol intermediate |
| 2 | Generation of alkoxide | Treatment of 1-(trifluoromethyl)cyclohexanol with base (e.g., NaH) in DMF | Formation of reactive alkoxide nucleophile |
| 3 | Nucleophilic substitution | Addition of chloroacetic acid or chloroacetate ester to alkoxide solution, stirring at controlled temperature | Formation of this compound ester or acid |
| 4 | Hydrolysis (if ester intermediate used) | Acidic or basic hydrolysis to convert ester to free acid | Yields target acetic acid compound |
| 5 | Purification | Extraction, crystallization, or chromatography | Isolation of pure this compound |
Research Findings and Process Optimization
- According to Vulcanchem’s product information, the synthesis typically involves the reaction of a trifluoromethylcyclohexanol derivative with chloroacetic acid or its derivatives under conditions favoring ether bond formation.
- Scalable and efficient preparation of similar cyclohexyl acetic acids has been reported using environmentally benign conditions with overall yields around 27–30% over multiple steps from cyclohexanone derivatives, indicating that the preparation of trifluoromethyl-substituted analogs may follow similar synthetic logic.
- The substitution of hazardous reagents such as n-butyllithium with milder bases and the replacement of LiAlH4 reductions with sodium borohydride or other safer reducing agents have been demonstrated in related trifluoromethylated cyclohexyl compounds, improving safety and scalability.
- Process intensification through the use of nickel-catalyzed coupling reactions and chloromethylation has been successfully applied to related trifluoromethylated aromatic intermediates, suggesting potential adaptation for cyclohexyl systems to improve yields and reduce waste.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting alcohol | 1-(Trifluoromethyl)cyclohexanol | Commercial or synthesized |
| Electrophile | Chloroacetic acid or chloroacetate esters | Source of acetic acid group |
| Base | NaH, K2CO3, or NaOH | Generates alkoxide |
| Solvent | DMF, DMSO | Polar aprotic solvents favor SN2 |
| Temperature | 50–100 °C | Optimized for reaction rate and stability |
| Reaction time | Several hours (4–24 h) | Dependent on scale and conditions |
| Yield | Typically moderate to good (30–60%) | Varies with optimization |
| Purification | Crystallization, chromatography | To achieve high purity |
Chemical Reactions Analysis
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. The ether linkage and acetic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid with analogous cyclohexyl acetic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₃F₃O₃ | 232.19 | 1-CF₃, ether-linked acetic acid | Ether, -COOH, -CF₃ |
| 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid | C₉H₁₃F₃O₂ | 210.19 | 3-CF₃, directly attached acetic acid | -COOH, -CF₃ |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | C₁₀H₁₇NO₃ | 199.25 | 1-(amide-ethyl), acetic acid | -COOH, -CONH₂ |
| 2-(3-Methylcyclohexyl)acetic Acid | C₉H₁₆O₂ | 156.23 | 3-CH₃, acetic acid | -COOH, -CH₃ |
Key Observations :
- Trifluoromethyl Position : The target compound’s trifluoromethyl group at the 1-position (vs. 3-position in CAS 120976-33-2) alters steric and electronic effects. The ether linkage in the target compound introduces conformational flexibility compared to direct attachment .
- Functional Groups : The amide-containing derivative (HY-W025830) exhibits polar hydrogen-bonding capacity, contrasting with the lipophilic -CF₃ and ether groups in the target compound .
- Methyl vs. Trifluoromethyl : The methyl-substituted analog (CAS 67451-76-7) lacks the electron-withdrawing -CF₃ group, resulting in lower acidity and reduced metabolic resistance .
Biological Activity
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the acetic acid moiety plays a crucial role in its solubility and stability. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₁F₃O₃
- Molecular Weight : 224.18 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and binding interactions with target proteins. The ether linkage contributes to the compound's stability and solubility in biological systems, allowing effective interaction with enzyme active sites or receptor binding domains.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : Studies indicate that it can modulate protein functions through competitive inhibition or allosteric modulation.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antibacterial agent.
-
Enzyme Inhibition Studies :
- Research focused on the compound's ability to inhibit specific metabolic enzymes. High-throughput screening methods identified it as a promising candidate for further development as an enzyme inhibitor, particularly in conditions related to metabolic disorders.
-
In Vivo Studies :
- Animal models have been utilized to assess the compound's efficacy in reducing inflammatory responses. Results indicated that it significantly decreased nociceptive behaviors in rodent models, suggesting potential applications in pain management.
Table 2: Case Study Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. A typical route involves reacting 1-(trifluoromethyl)cyclohexanol with chloroacetic acid derivatives under basic conditions (e.g., NaOH or NaH). Optimization includes:
- Catalyst Screening : Use sodium acetate (0.01 mol) to enhance reaction efficiency, as demonstrated in similar acetic acid syntheses .
- Reflux Conditions : Maintain reflux in acetic acid (20 mL) for 2.5–3 hours to ensure complete substitution .
- Purification : Recrystallization from acetic acid or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the trifluoromethyl group (δ ~1.8–2.2 ppm for cyclohexyl protons; δ ~4.2–4.5 ppm for the oxyacetic acid methylene group) .
- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the CF₃ group .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu Kα radiation, T = 153 K) resolves stereochemistry and bond lengths (mean C–C bond: 0.003 Å) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 267.1 (calculated for C₁₀H₁₂F₃O₃) .
Q. What are the solubility properties and stability considerations for this compound under various pH and temperature conditions?
- Methodological Answer :
- Solubility : The compound is lipophilic (logP ~2.5) but forms salts in basic media (e.g., soluble in NaOH aqueous solutions). Solubility in DMSO: >50 mg/mL; in water: <1 mg/mL at pH 7 .
- Stability :
- pH Sensitivity : Stable at pH 4–8; hydrolyzes in strongly acidic (pH <2) or basic (pH >10) conditions.
- Temperature : Store at 2–8°C in inert atmospheres to prevent decomposition. Avoid prolonged storage (>6 months) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic environment and reactivity in nucleophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The CF₃ group increases electrophilicity at the cyclohexyl oxygen, enhancing reactivity in SN2 reactions (e.g., with thiols or amines).
- Steric Effects : The bulky cyclohexyl-CF₃ moiety restricts access to the reactive site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .
- Case Study : In agrochemical analogs (e.g., trifloxystrobin), the CF₃ group improves binding to fungal cytochrome bc₁ complexes, suggesting similar bioactivity potential .
Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?
- Methodological Answer :
- Assay Validation :
- Positive Controls : Use gabapentin derivatives (e.g., 2-[1-(aminomethyl)cyclohexyl]acetic acid) to benchmark activity in neurological assays .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ analyses (e.g., 10 nM–100 µM range) to identify non-linear effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-cyclohexylacetic acid derivatives) to distinguish scaffold-specific vs. assay-specific effects .
Q. What computational methods are recommended to model the compound’s interaction with biological targets, and how can docking results be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GABA receptors or cyclooxygenase-2. Key parameters:
- Grid Box : Center on the active site (coordinates adjusted via PyMOL).
- Scoring Functions : Compare Glide SP vs. MM-GBSA for binding affinity predictions .
- Validation :
- SAR Studies : Synthesize analogs (e.g., replacing CF₃ with CH₃) and compare docking predictions with experimental IC₅₀ values .
- Crystallography : Co-crystallize the compound with target proteins (e.g., human serum albumin) to confirm binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
